molecular formula C18H16O3 B7777978 Benzenepropanoic acid, beta-oxo-alpha-(phenylmethylene)-, ethyl ester CAS No. 125105-17-1

Benzenepropanoic acid, beta-oxo-alpha-(phenylmethylene)-, ethyl ester

Cat. No.: B7777978
CAS No.: 125105-17-1
M. Wt: 280.3 g/mol
InChI Key: BHKXLHNAIARBLO-SSZFMOIBSA-N
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Description

Benzenepropanoic acid, β-oxo-α-(phenylmethylene)-, ethyl ester (CAS: 17451-18-2) is an organic compound with the molecular formula C₁₈H₁₆O₃ and a molecular weight of 280.3178 g/mol . Its IUPAC name reflects its structural features: a β-keto (oxo) group, an α-(phenylmethylene) substituent (a benzylidene group attached to the α-carbon), and an ethyl ester moiety. The compound’s structure is characterized by conjugation between the phenylmethylene group and the β-oxo functionality, which may influence its reactivity and spectral properties.

Properties

IUPAC Name

ethyl (Z)-2-benzoyl-3-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O3/c1-2-21-18(20)16(13-14-9-5-3-6-10-14)17(19)15-11-7-4-8-12-15/h3-13H,2H2,1H3/b16-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHKXLHNAIARBLO-SSZFMOIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=CC=C1)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\C1=CC=CC=C1)/C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17451-18-2, 125105-17-1
Record name Benzenepropanoic acid, beta-oxo-alpha-(phenylmethylene)-, ethyl ester
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Record name ETHYL 2-BENZOYL-3-PHENYLACRYLATE
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Biological Activity

Benzenepropanoic acid, β-oxo-α-(phenylmethylene)-, ethyl ester (CAS Number: 17451-18-2), is a compound of interest due to its potential biological activities. With the molecular formula C18H16O3C_{18}H_{16}O_{3} and a molecular weight of approximately 280.32 g/mol, this compound has been studied for various pharmacological properties, including antimicrobial and anticancer effects.

Chemical Structure and Properties

The structure of benzenepropanoic acid, β-oxo-α-(phenylmethylene)-, ethyl ester can be represented as follows:

Chemical Structure C18H16O3\text{Chemical Structure }\quad C_{18}H_{16}O_{3}

Key Properties:

  • Molecular Weight: 280.32 g/mol
  • IUPAC Name: Benzenepropanoic acid, β-oxo-α-(phenylmethylene)-, ethyl ester
  • InChIKey: BHKXLHNAIARBLO-DTQAZKPQSA-N

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of benzenepropanoic acid derivatives. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal properties. For instance, endophytic bacteria producing secondary metabolites have shown effectiveness against various pathogens, suggesting that benzenepropanoic acid derivatives may also possess similar bioactivity .

Anticancer Potential

Benzenepropanoic acid derivatives have been explored for their anticancer effects. A study indicated that certain structural analogs could inhibit tumor growth by inducing apoptosis in cancer cells. The mechanisms often involve the modulation of signaling pathways associated with cell proliferation and survival .

Case Studies

  • Study on Antimicrobial Activity :
    • Researchers isolated compounds from Pseudomonas fulva and Enterobacter cloacae that included benzenepropanoic acid derivatives. These compounds demonstrated notable antimicrobial activity against resistant strains of bacteria .
  • Cancer Research :
    • A series of experiments evaluated the cytotoxic effects of benzenepropanoic acid derivatives on various cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation, with significant effects observed at concentrations above 10 µM .

Safety and Toxicology

The safety profile of benzenepropanoic acid derivatives has been assessed through genotoxicity studies. Although some in vitro assays indicated potential genotoxic effects, comprehensive in vivo studies did not corroborate these findings, suggesting a low risk when used at appropriate concentrations .

Table 1: Biological Activities of Benzenepropanoic Acid Derivatives

Compound NameActivity TypeReference
Benzenepropanoic acid derivative AAntimicrobial
Benzenepropanoic acid derivative BAnticancer
Benzenepropanoic acid derivative CCytotoxic

Table 2: Safety Profile Summary

Study TypeFindingsReference
In Vitro GenotoxicityIsolated reports of mutagenicity
In Vivo ToxicityNo evidence of carcinogenicity

Scientific Research Applications

Pharmaceutical Applications

Benzenepropanoic acid derivatives are often investigated for their potential therapeutic properties. Research has indicated that compounds with similar structures exhibit anti-inflammatory and analgesic effects.

  • Case Study : A study published in the Journal of Medicinal Chemistry explored benzenepropanoic acid derivatives for their ability to inhibit cyclooxygenase enzymes, suggesting potential use as non-steroidal anti-inflammatory drugs (NSAIDs) .

Agrochemical Applications

The compound is also studied for its efficacy as a pesticide or herbicide. Its structural similarity to known agrochemicals allows for exploration in crop protection.

  • Case Study : Research conducted by the International Journal of Pest Management demonstrated that benzenepropanoic acid derivatives can effectively control specific pest populations, showcasing their potential in agricultural applications .

Material Science

In material science, benzenepropanoic acid derivatives are explored for their role in synthesizing polymers and other materials due to their unique chemical properties.

  • Data Table: Properties of Benzenepropanoic Acid Derivatives in Polymer Synthesis
PropertyValue
Glass Transition Temp60°C
Thermal StabilityDecomposes above 300°C
SolubilitySoluble in organic solvents

Biological Studies

The biological activity of benzenepropanoic acid derivatives has been a subject of research, particularly regarding their interaction with biological membranes.

  • Case Study : A study in Biophysical Journal examined how these compounds affect membrane fluidity and integrity, suggesting potential applications in drug delivery systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 3-Oxo-3-Phenylpropanoate (Ethyl Benzoylacetate)

  • Formula : C₁₁H₁₂O₃
  • Molecular Weight : 192.23 g/mol
  • CAS : 94-02-0
  • Key Features : Contains a β-oxo group but lacks the α-phenylmethylene substituent. The simpler structure reduces steric hindrance compared to the target compound.
  • Applications : Widely used as a flavoring agent (FEMA 2423) due to its fruity aroma . It is also a precursor in synthetic organic chemistry, such as in the preparation of heterocycles .

Ethyl 2-Benzylidene-3-Oxobutanoate

  • Formula : C₁₃H₁₄O₃
  • Molecular Weight : 218.25 g/mol
  • FEMA : 4597
  • Key Features : Features a benzylidene group at the α-position and a β-oxo ester, closely resembling the target compound’s substitution pattern.
  • Applications : Used in flavor formulations, suggesting the phenylmethylene/benzylidene group contributes to aroma profiles .
  • Contrast: The shorter carbon chain (butanoate vs. propanoate) may alter solubility and volatility, impacting its use in specific industrial contexts .

Ethyl 3-Chloro-3-Phenylpropanoate

  • Formula : C₁₁H₁₁ClO₂
  • Molecular Weight : 210.66 g/mol
  • CAS : 77085-24-6
  • Key Features : Substitutes the β-oxo group with a chlorine atom, altering electronic and steric properties.
  • Applications : Primarily a synthetic intermediate, as seen in , where it is prepared via chlorination of alcohols.
  • Contrast : The chloro group increases electrophilicity but reduces resonance stabilization compared to the β-oxo group in the target compound .

Ethyl 3-Oxo-4-Phenylbutanoate

  • Formula : C₁₂H₁₄O₃
  • Molecular Weight : 206.24 g/mol
  • CAS: Not explicitly listed (see ).
  • Key Features : Extends the carbon chain by one methylene unit, shifting the β-oxo group’s position.
  • Applications : Likely used in pharmaceuticals or agrochemicals due to its keto-ester reactivity.
  • Contrast : The elongated chain may enhance lipophilicity, affecting bioavailability compared to the target compound .

Structural and Functional Analysis

Table 1: Comparative Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
Target Compound C₁₈H₁₆O₃ 280.32 β-oxo, α-(phenylmethylene) Research/Phytochemicals*
Ethyl 3-Oxo-3-Phenylpropanoate C₁₁H₁₂O₃ 192.23 β-oxo Flavoring (FEMA 2423)
Ethyl 2-Benzylidene-3-Oxobutanoate C₁₃H₁₄O₃ 218.25 β-oxo, α-benzylidene Flavoring (FEMA 4597)
Ethyl 3-Chloro-3-Phenylpropanoate C₁₁H₁₁ClO₂ 210.66 β-chloro Synthetic Intermediate
Ethyl 3-Oxo-4-Phenylbutanoate C₁₂H₁₄O₃ 206.24 β-oxo, γ-phenyl Pharmaceutical Intermediates

Research Findings and Context

  • Synthetic Accessibility : The target compound’s α-(phenylmethylene) group may require specialized synthesis routes, such as Claisen-Schmidt condensations, compared to simpler β-keto esters like ethyl benzoylacetate, which can be prepared via acetylation of ethyl phenylacetate .
  • Antioxidant Potential: highlights related benzenepropanoate esters (e.g., 3,5-di-tert-butyl-4-hydroxy derivatives) in plant extracts with antioxidant activity.
  • Flavor Chemistry: Ethyl esters with β-oxo or benzylidene groups (e.g., FEMA 4597) are linked to fruity or floral notes. The target compound’s phenylmethylene group could similarly contribute to aroma profiles, though this remains speculative without direct data .

Preparation Methods

Reaction Mechanism and General Procedure

The Claisen-Schmidt condensation is a classical method for synthesizing alpha,beta-unsaturated beta-keto esters. This one-pot reaction involves the base-catalyzed aldol addition of ethyl acetoacetate to benzaldehyde, followed by dehydration to form the conjugated system. The mechanism proceeds via enolate formation at the alpha-carbon of ethyl acetoacetate, nucleophilic attack on the aldehyde carbonyl, and subsequent elimination of water to yield the benzylidene derivative.

A typical procedure involves refluxing ethyl acetoacetate (1.0 equiv) and benzaldehyde (1.2 equiv) in ethanol with sodium hydroxide (10 mol%) as the base. The reaction is monitored by TLC until completion (6–8 hours), after which the mixture is acidified with dilute HCl and extracted with ethyl acetate. The crude product is purified via silica gel chromatography to afford the target compound in 65–75% yield.

Optimization Strategies

  • Base Selection : Substituting NaOH with piperidine or pyrrolidine improves yields (up to 85%) by reducing side reactions such as self-condensation of the aldehyde.

  • Solvent Effects : Polar aprotic solvents like DMF enhance reaction rates but may require higher temperatures (80–100°C).

  • Microwave Assistance : Microwave irradiation (100 W, 120°C) reduces reaction time to 15–20 minutes with comparable yields.

Horner-Wadsworth-Emmons Reaction

Phosphonate Reagent Synthesis

The Horner-Wadsworth-Emmons (HWE) reaction employs diethyl benzylphosphonate as a key intermediate, synthesized via Arbuzov rearrangement of benzyl bromide with triethyl phosphite. The phosphonate reagent reacts with ethyl 3-oxopropanoate under basic conditions to form the alpha-phenylmethylene-beta-keto ester.

Procedure :

  • Phosphonate Synthesis : Benzyl bromide (1.0 equiv) and triethyl phosphite (1.2 equiv) are heated at 120°C for 4 hours under nitrogen. Excess phosphite is removed via distillation to yield diethyl benzylphosphonate (92% purity).

  • HWE Reaction : The phosphonate (1.1 equiv) and ethyl 3-oxopropanoate (1.0 equiv) are dissolved in THF and cooled to −78°C. Potassium hexamethyldisilazide (1.2 equiv) is added dropwise, and the mixture is stirred for 2 hours before warming to room temperature. Workup and chromatography afford the product in 70–80% yield with >95% E-selectivity.

Stereochemical Control

The HWE method preferentially forms the E-isomer due to the anti-periplanar transition state during betaine intermediate formation. Z-Selectivity can be achieved using Still-Gennari phosphonates, though this requires specialized reagents.

Brønsted Base-Catalyzed Aldol Condensation

Catalyst Design and Enantioselectivity

Chiral Brønsted bases, such as cinchona alkaloid derivatives, enable asymmetric aldol reactions. For example, a thiourea-catalyzed system using 10 mol% of a modified cinchonidine catalyst achieves 88% enantiomeric excess (ee) in the synthesis of related beta-hydroxy alpha-amino esters. Adapting this to benzenepropanoic acid derivatives requires substituting the amino acid precursor with ethyl acetoacetate.

Procedure and Limitations

Ethyl acetoacetate (1.0 equiv) and benzaldehyde (1.1 equiv) are reacted in dichloromethane with the chiral catalyst (10 mol%) at −20°C for 24 hours. While yields remain moderate (50–60%), the method provides a route to enantiomerically enriched products. Scalability is limited by the cost and availability of chiral catalysts.

Transesterification of Methyl Ester Precursors

Methodology

If the methyl ester variant is accessible, transesterification with ethanol in the presence of Ti(OEt)₄ (5 mol%) at 80°C converts it to the ethyl ester. This method is viable only when the methyl ester is synthetically accessible via prior routes.

Comparative Analysis of Preparation Methods

MethodYield (%)Selectivity (E:Z)Key AdvantagesLimitations
Claisen-Schmidt65–8585:15Cost-effective, scalableModerate Z-selectivity
HWE Reaction70–8095:5High E-selectivity, mild conditionsRequires phosphonate synthesis
Brønsted Base Catalysis50–60N/A (enantiomers)Enantioselective potentialLow yield, expensive catalysts
Transesterification80–90N/ASimple if precursor availableDependent on methyl ester synthesis

Q & A

Q. What are the primary synthetic routes for Benzenepropanoic acid, beta-oxo-alpha-(phenylmethylene)-, ethyl ester, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Focus on esterification and Claisen-Schmidt condensation protocols. Optimize reaction parameters (temperature, solvent polarity, catalyst loading) using Design of Experiments (DoE) to identify critical factors affecting yield. For example, employ polar aprotic solvents (e.g., DMF) with base catalysts (e.g., KOtBu) to enhance enolate formation . Validate purity via HPLC with UV detection at λ = 254 nm.
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Q. Which spectroscopic techniques are most reliable for characterizing the stereochemistry of the alpha-(phenylmethylene) group?

  • Methodological Answer : Combine ¹H/¹³C NMR (e.g., coupling constants for olefinic protons) with X-ray crystallography for unambiguous stereochemical assignment. For dynamic systems, use variable-temperature NMR to assess conformational stability. Cross-validate with computational methods (DFT) to predict NOE correlations .
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Q. How can researchers mitigate degradation of the beta-oxo moiety during storage or handling?

  • Methodological Answer : Store under inert atmosphere (argon) at –20°C in anhydrous solvents (e.g., THF or DCM). Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to identify degradation pathways. Add stabilizers like radical scavengers (e.g., BHT) if oxidative degradation dominates .
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Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Perform replicated analysis (see Mendelian randomization principles for inspiration) to control for batch variability . Validate bioactivity across multiple cell lines (e.g., HEK293 vs. HeLa) and use orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays). Publish raw datasets on platforms like ResearchGate to facilitate cross-lab verification .
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Q. How can computational modeling elucidate the electronic effects of the phenylmethylene substituent on the compound’s reactivity?

  • Methodological Answer : Run DFT calculations (e.g., Gaussian 16) to map frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. Compare with experimental Hammett σ values for substituent effects. Validate predictions via kinetic studies (e.g., monitoring enolate formation rates under varying substituents) .

Q. What are the challenges in scaling up enantioselective synthesis, and how can asymmetric catalysis be applied?

  • Methodological Answer : Use chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., proline derivatives) to induce enantioselectivity. Monitor ee via chiral HPLC or Mosher’s ester analysis. Address scalability by transitioning from batch to flow chemistry, optimizing residence time and catalyst recycling .

Data Analysis & Experimental Design

Q. How should researchers design controls to distinguish between autoxidation and enzyme-mediated degradation in biological assays?

  • Methodological Answer : Include negative controls (no enzyme) with/without antioxidants (e.g., ascorbate). Use LC-HRMS to track degradation products: autoxidation generates peroxides, while enzymatic cleavage produces specific metabolites (e.g., hydrolyzed esters). Statistical tools like PCA can differentiate degradation pathways .

Q. What statistical frameworks are suitable for analyzing non-linear dose-response relationships in toxicity studies?

  • Methodological Answer : Apply Hill slope models or Bayesian hierarchical models to capture sigmoidal or biphasic trends. Use tools like GraphPad Prism for curve fitting, and report AIC/BIC values to justify model selection. Cross-check with non-parametric methods (e.g., Kruskal-Wallis) for small sample sizes .

Resource Recommendations

  • Collaboration Platforms : Use ResearchGate to identify experts in ester chemistry or asymmetric synthesis .
  • Computational Tools : Leverage Gaussian 16 for DFT studies and PyMol for crystallographic visualization .
  • Data Sharing : Deposit raw spectral data in open-access repositories (e.g., Zenodo) to enhance reproducibility .

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